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Compound of Interest

3-Chloro-6-
Compound Name: S
(methylsulfonyl)pyridazine

cat. No.: B1581773

This technical guide provides a detailed spectroscopic analysis of the heterocyclic compound
3-Chloro-6-(methylsulfonyl)pyridazine. Designed for researchers, scientists, and
professionals in drug development, this document outlines the expected Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. In the
absence of publicly available experimental spectra, this guide synthesizes predicted data
based on established principles of spectroscopy and data from analogous structures, while
also providing robust, field-proven protocols for data acquisition.

Molecular Structure and Predicted Spectroscopic
Features

3-Chloro-6-(methylsulfonyl)pyridazine possesses a distinct molecular architecture that
informs its spectroscopic signature. The molecule consists of a pyridazine ring substituted with
a chloro group and a methylsulfonyl group. These functional groups induce specific electronic
effects that are critical for interpreting the spectral data.

Molecular Formula: CsHsCIN202S[1][2][3]
Molecular Weight: 192.62 g/mol [1]
Structure:

Caption: Molecular structure of 3-Chloro-6-(methylsulfonyl)pyridazine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework
of a molecule. For 3-Chloro-6-(methylsulfonyl)pyridazine, both *H and *3C NMR will provide
invaluable structural information.

Predicted *H NMR Spectrum

The aromatic region of the *H NMR spectrum is expected to show two signals corresponding to
the two protons on the pyridazine ring. These protons form an AX spin system, and their
chemical shifts are influenced by the electron-withdrawing effects of the chloro and

methylsulfonyl substituents.

Predicted Chemical o Coupling Constant
Proton _ Multiplicity
Shift (8, ppm) (J, H2)
H4 8.0-8.2 Doublet 9.0-95
H5 7.8-8.0 Doublet 9.0-95
CHs 3.3-35 Singlet N/A

o Rationale: The protons on the pyridazine ring are expected to be downfield due to the
aromatic nature of the ring and the presence of two electronegative nitrogen atoms. The
methylsulfonyl group is strongly electron-withdrawing, which will further deshield the adjacent
protons. The methyl group protons will appear as a singlet in the upfield region.

Predicted **C NMR Spectrum

The 3C NMR spectrum will provide insights into the carbon environment of the molecule. Four
signals are expected for the pyridazine ring carbons and one for the methyl carbon.
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Carbon Predicted Chemical Shift (3, ppm)
C3 150 - 155

C6 158 - 162

Cc4 125 - 130

C5 128 - 132

CHs 40 - 45

» Rationale: The carbons attached to the electronegative chlorine (C3) and the sulfonyl group
(C6) are expected to be the most downfield. The other two pyridazine carbons (C4 and C5)
will appear at intermediate chemical shifts. The methyl carbon will be the most upfield signal.

Experimental Protocol for NMR Data Acquisition
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Dissolve 5-10 mg of sample
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Y
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\
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Y
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Caption: Workflow for NMR data acquisition and processing.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation.

licted | : I

Predicted Wavenumber

Functional Group Intensity
(cm=)
Aromatic C-H stretch 3050 - 3150 Medium
C=N, C=C stretch (pyridazine )
) 1550 - 1650 Medium to Strong
ring)
S=0 stretch (sulfonyl) 1300 - 1350 and 1140 - 1160 Strong
C-Cl stretch 700 - 800 Strong

» Rationale: The characteristic stretches of the aromatic C-H bonds and the pyridazine ring will
be present. The most prominent peaks will be the strong, sharp absorptions corresponding to
the symmetric and asymmetric stretching vibrations of the sulfonyl group. The C-Cl stretch

will appear in the fingerprint region.

Experimental Protocol for IR Data Acquisition

A common and straightforward method for acquiring the IR spectrum of a solid sample is using
an Attenuated Total Reflectance (ATR) accessory.

Instrument Preparation: Ensure the ATR crystal is clean.
e Background Scan: Record a background spectrum of the empty ATR crystal.
o Sample Application: Place a small amount of the solid sample onto the ATR crystal.

o Apply Pressure: Use the pressure arm to ensure good contact between the sample and the

crystal.

o Data Acquisition: Collect the IR spectrum, typically by co-adding 16 to 32 scans at a
resolution of 4 cm~1.
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» Data Processing: Perform a baseline correction and label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, which helps in determining the molecular weight and elemental composition.

Predicted Mass Spectrum

For 3-Chloro-6-(methylsulfonyl)pyridazine, Electron lonization (El) would be a suitable
ionization method.

e Molecular lon (M*): A prominent molecular ion peak is expected at m/z 192. The presence of
chlorine will result in a characteristic M+2 peak at m/z 194 with an intensity of approximately
one-third of the M+ peak, reflecting the natural isotopic abundance of 3°Cl and 37CI.

o Key Fragmentation Pathways:
o Loss of the methyl group (*CHs) from the molecular ion to give a fragment at m/z 177.

o Loss of the sulfonyl group (¢SO2CH?s) to yield a fragment corresponding to 3-
chloropyridazine.

o Cleavage of the pyridazine ring can lead to a variety of smaller fragments.

Experimental Protocol for MS Data Acquisition
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Sample Introduction

Introduce a dilute solution of the sample
(e.g., in methanol or acetonitrile)
via direct infusion or GC/LC

Ionization
Y

Employ Electron lonization (El)
or Electrospray lonization (ESI)

Mass Analysis
Y

Separate ions based on m/z ratio
(e.g., using a quadrupole or TOF analyzer)

Detection
\ 4

(Detect ions and generate the mass spectrum)

Click to download full resolution via product page

Caption: General workflow for mass spectrometry analysis.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 3-Chloro-6-(methylsulfonyl)pyridazine. While experimental data is not readily available in
public databases, the predicted NMR, IR, and MS spectra, along with the detailed experimental
protocols, offer a solid foundation for researchers working with this compound. The provided
methodologies are robust and widely applicable for the characterization of novel small
molecules in a drug discovery and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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